molecular formula C14H10Cl2 B12505989 Benzene,1,1'-(1,2-ethenediyl)bis[4-chloro-

Benzene,1,1'-(1,2-ethenediyl)bis[4-chloro-

Cat. No.: B12505989
M. Wt: 249.1 g/mol
InChI Key: WELCIURRBCOJDX-UHFFFAOYSA-N
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Description

4,4’-Dichloro-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure. The compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H10Cl2, and it has a molecular weight of 249.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichloro-trans-stilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure. Another method is the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 4,4’-Dichloro-trans-stilbene typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dichloro-trans-stilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-Dichloro-trans-stilbene involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes and interfere with cellular signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

    Resveratrol (3,5,4’-trihydroxystilbene): Known for its antioxidant and anticancer properties.

    Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

    Combretastatin A-4: A natural stilbene with potent anticancer activity.

Comparison: 4,4’-Dichloro-trans-stilbene is unique due to its chlorine substituents, which can influence its chemical reactivity and biological activity. Compared to resveratrol and pterostilbene, it may exhibit different pharmacokinetic properties and therapeutic potential .

Properties

IUPAC Name

1-chloro-4-[2-(4-chlorophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCIURRBCOJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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